molecular formula C19H19NO3S B13374608 N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide

N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide

Katalognummer: B13374608
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: YQPIWRRUMONVJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalenesulfonamide core, substituted with a 2,4-dimethylphenyl group and a methoxy group. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2,4-dimethylaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of naphthaldehydes or naphthoic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Wirkmechanismus

The mechanism by which N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. These interactions may involve:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: Pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-2,4-Dimethylphenyl-N’-methylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-4-methoxy-1-naphthalenesulfonamide stands out due to its unique combination of a naphthalenesulfonamide core with a methoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C19H19NO3S

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-(2,4-dimethylphenyl)-4-methoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C19H19NO3S/c1-13-8-9-17(14(2)12-13)20-24(21,22)19-11-10-18(23-3)15-6-4-5-7-16(15)19/h4-12,20H,1-3H3

InChI-Schlüssel

YQPIWRRUMONVJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.